5-Bromo-2-(2,2-difluoroethoxy)pyrimidine
Overview
Description
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a chemical compound with the CAS Number: 1557875-06-5 . It has a molecular weight of 239.02 . The IUPAC name for this compound is 5-bromo-2-(2,2-difluoroethoxy)pyrimidine . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is 1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a solid substance . It should be stored at refrigerator temperature . .Scientific Research Applications
- Scientific Field : Neurobiology .
- Summary of the Application : The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis. This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
- Methods of Application or Experimental Procedures : The method involves the incorporation of BrdU into DNA during the synthetic phase of the cell cycle. It has been argued that gene duplication, DNA repair or apoptotic cellular events might contribute to BrdU labeling in vivo .
- Results or Outcomes : Despite the insights gained, the detrimental effects of the incorporation of BrdU into DNA on proliferation and viability of different types of cells has been frequently neglected. This review will summarize and present the effects of a pulse of BrdU, at doses ranging from 25 to 300 µg/g, or repeated injections .
For instance, it could be used as a building block in the synthesis of more complex molecules, or as a reagent in certain chemical reactions. The specific applications would depend on the properties of the compound, including its reactivity, stability, and the nature of the functional groups it contains .
For instance, it could be used as a building block in the synthesis of more complex molecules, or as a reagent in certain chemical reactions. The specific applications would depend on the properties of the compound, including its reactivity, stability, and the nature of the functional groups it contains .
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYBHGMRHXYECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.